molecular formula C7H4BrFN2 B8224156 2-(6-Bromo-5-fluoropyridin-3-yl)acetonitrile

2-(6-Bromo-5-fluoropyridin-3-yl)acetonitrile

Cat. No.: B8224156
M. Wt: 215.02 g/mol
InChI Key: GJCAQFPWSPRCLM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(6-bromo-5-fluoropyridin-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-7-6(9)3-5(1-2-10)4-11-7/h3-4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCAQFPWSPRCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)Br)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-5-fluoropyridin-3-yl)acetonitrile typically involves the bromination and fluorination of pyridine derivatives. One common method includes the following steps:

    Bromination: Pyridine is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Fluorination: The brominated pyridine is then fluorinated using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions.

    Acetonitrile Introduction:

Industrial Production Methods

Industrial production methods for 2-(6-Bromo-5-fluoropyridin-3-yl)acetonitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-5-fluoropyridin-3-yl)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Bromo-5-fluoropyridin-3-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Bromo-5-fluoropyridin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1227591-14-1 (98% purity)
  • Molecular Formula : C₇H₄BrFN₂
  • Structure : A pyridine ring substituted with bromo (position 6), fluoro (position 5), and an acetonitrile group (position 3) (Figure 1).

Key Properties :

  • Synthesis : Prepared via nucleophilic substitution or cross-coupling reactions involving bromo-fluoropyridine precursors and cyanide sources (e.g., TMS-CN with TBAF catalysis) .
  • Applications : Intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactive nitrile and halogen substituents.

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to derivatives with variations in halogen positions, functional groups, and ring systems (Table 1).

Table 1: Structural and Functional Comparisons

Compound Name (CAS No.) Substituent Positions Functional Groups Molecular Weight Key Differences vs. Target Compound
2-(5-Bromo-3-fluoropyridin-2-yl)acetonitrile (831203-14-6) Br (5), F (3), pyridin-2-yl Acetonitrile (position 2) 215.02 Pyridine substitution pattern alters electronic effects .
5-Bromo-3-fluoropicolinonitrile (886373-28-0) Br (5), F (3) Nitrile directly on pyridine 201.00 Nitrile at ring position 2; reduced steric bulk .
5-Bromo-3-fluoro-2-methylpyridine (1162674-74-9) Br (5), F (3), CH₃ (2) Methyl group instead of nitrile 190.01 Lack of nitrile limits cross-coupling utility .
2-(6'-(Hydroxymethyl)-[2,3'-bipyridin]-5-yl)acetonitrile (N/A) Bipyridine system Hydroxymethyl and nitrile 256.09 Extended conjugation; bipyridine enhances π-stacking .

Key Observations :

  • Electronic Effects : Bromo and fluoro substituents in the target compound (positions 6 and 5) create a strong electron-withdrawing environment, enhancing reactivity in Suzuki-Miyaura couplings compared to analogues with substituents at positions 2 or 3 .
  • Steric Considerations: The acetonitrile group in the target compound introduces steric hindrance at position 3, reducing accessibility for nucleophilic attacks compared to picolinonitrile derivatives .

Reactivity Trends :

  • The target’s bromo group undergoes cross-coupling reactions (e.g., with boronic acids) more readily than chloro or methyl analogues due to favorable C-Br bond polarization .
  • Fluorine at position 5 stabilizes the pyridine ring against hydrolysis, unlike non-fluorinated derivatives .

Physicochemical and Spectroscopic Properties

  • Stability : The compound is stable under inert storage but sensitive to moisture due to the nitrile group, unlike methyl-substituted derivatives (e.g., 1162674-74-9) .
  • Spectroscopic Data :
    • NMR : Distinct ¹⁹F NMR shifts (-120 ppm) and ¹H signals for the acetonitrile group (δ 3.8–4.1 ppm) differentiate it from analogues .
    • LC/MS : Retention time (~2.1 min) under conditions similar to (Waters C18 column, acetonitrile/water gradient) aids in purity assessment .

Biological Activity

2-(6-Bromo-5-fluoropyridin-3-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The presence of halogen substituents, specifically bromine and fluorine, enhances its reactivity and interaction with biological targets, making it a candidate for therapeutic applications.

Chemical Structure

The compound features a pyridine ring substituted with bromine and fluorine atoms, along with an acetonitrile functional group. This unique arrangement is believed to influence its biological activity by affecting its electronic properties and binding affinity to various biological macromolecules.

Biological Activity

Research indicates that 2-(6-Bromo-5-fluoropyridin-3-yl)acetonitrile exhibits notable biological activities, including:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease pathways, potentially contributing to therapeutic effects against various conditions.
  • Receptor Modulation : It may also interact with certain receptors, modulating their activity and influencing cellular responses.

The mechanism by which 2-(6-Bromo-5-fluoropyridin-3-yl)acetonitrile exerts its biological effects is primarily through:

  • Binding to Active Sites : The compound likely binds to the active sites of enzymes or receptors, inhibiting their function.
  • Modulation of Signaling Pathways : By interacting with key signaling molecules, it can alter cellular processes that are critical in disease progression.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 2-(6-Bromo-5-fluoropyridin-3-yl)acetonitrile:

  • Inhibition Studies : In vitro studies demonstrated that similar pyridine derivatives exhibit significant inhibitory effects on cancer cell lines, suggesting that 2-(6-Bromo-5-fluoropyridin-3-yl)acetonitrile could have comparable effects.
  • Pharmacological Applications : Research has indicated potential applications in developing anti-cancer and anti-inflammatory drugs based on the structural framework provided by this compound.

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-(6-Bromo-5-fluoropyridin-3-yl)acetonitrile, it is beneficial to compare it with similar compounds:

CompoundHalogen SubstituentBiological Activity
2-(6-Bromo-5-fluoropyridin-3-yl)acetonitrileBromine & FluorineEnzyme inhibition, receptor modulation
2-(6-Chloropyridin-3-yl)acetonitrileChlorineModerate enzyme inhibition
2-(6-Fluoropyridin-3-yl)acetonitrileFluorineLower binding affinity

This table highlights how the presence of both bromine and fluorine in 2-(6-Bromo-5-fluoropyridin-3-yl)acetonitrile may enhance its biological activity compared to other halogenated derivatives.

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